6-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including dichlorobenzaldehyde, methoxyaniline, nitroaniline, and triazine, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone typically involves a multi-step process. The initial step often includes the preparation of 2,4-dichlorobenzaldehyde, which can be synthesized through the chlorination of benzaldehyde. This is followed by the condensation reaction with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole to form Schiff base ligands .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions may convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen atoms in the benzaldehyde moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield dichlorobenzoic acid, while reduction can produce amino derivatives.
Scientific Research Applications
2,4-Dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzaldehyde 1-[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the nitroaniline moiety may participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: A simpler compound with similar reactivity but lacking the additional functional groups present in the hydrazone derivative.
4-Nitroaniline: Shares the nitroaniline moiety but differs in overall structure and reactivity.
1,3,5-Triazine Derivatives: Compounds with the triazine core structure, used in various applications including herbicides and pharmaceuticals.
Properties
Molecular Formula |
C23H18Cl2N8O3 |
---|---|
Molecular Weight |
525.3 g/mol |
IUPAC Name |
2-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H18Cl2N8O3/c1-36-19-10-6-17(7-11-19)28-22-29-21(27-16-4-8-18(9-5-16)33(34)35)30-23(31-22)32-26-13-14-2-3-15(24)12-20(14)25/h2-13H,1H3,(H3,27,28,29,30,31,32)/b26-13- |
InChI Key |
PBYAPQRHGVVKFL-ZMFRSBBQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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